N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine
Overview
Description
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the methoxymethyl group. The pyridine and pyrimidine rings are then constructed through cyclization reactions. The final step often involves coupling these rings under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine: shares similarities with other pyrazole, pyridine, and pyrimidine derivatives.
This compound: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications in various fields. Its specific structure allows for unique reactivity and interactions that are not observed in other similar compounds .
Properties
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-6-15(18-9-13-7-14(10-23-2)22-21-13)20-16(19-11)12-4-3-5-17-8-12/h3-8H,9-10H2,1-2H3,(H,21,22)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCHNFBZVXUMKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)NCC3=CC(=NN3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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